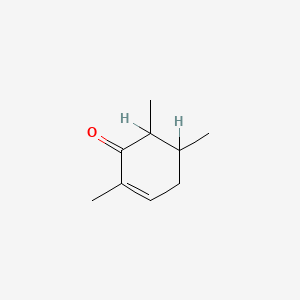

2,5,6-Trimethylcyclohex-2-en-1-one

Description

Significance of Alpha,Beta-Unsaturated Ketones in Organic Chemistry

Alpha,beta-unsaturated ketones, often referred to as enones, are a crucial class of organic compounds featuring a ketone carbonyl group directly attached to a carbon-carbon double bond. fiveable.me This conjugation of the C=C and C=O groups creates a delocalized electron system, resulting in unique chemical properties and reactivity. fiveable.me The presence of this conjugated system makes the alpha-carbon susceptible to electrophilic attack and allows for various addition reactions, including 1,4-additions, which are instrumental in forming new functional groups. fiveable.me

The electrophilic nature of the β-carbon in α,β-unsaturated ketones makes them prone to nucleophilic addition reactions, a key feature in many synthetic pathways. fiveable.me This reactivity allows for the construction of more complex molecules, making them essential building blocks in organic synthesis. fiveable.mewikipedia.org Furthermore, their distinct structure gives rise to characteristic spectroscopic properties, such as specific absorption bands in the UV-Vis spectrum. fiveable.me

The versatility of α,β-unsaturated ketones extends to their participation in pericyclic reactions like Diels-Alder cycloadditions. fiveable.me Their ability to undergo a wide range of transformations makes them indispensable tools for organic chemists in the synthesis of complex cyclic and polycyclic structures. fiveable.me

Overview of Substituted Cyclohexenone Structures and Their Research Relevance

Substituted cyclohexenones are a significant class of cyclic enones that serve as foundational structures in numerous natural products and pharmaceutically active compounds. beilstein-journals.org The stereoselective synthesis of these cyclohexanone (B45756) skeletons is a topic of considerable interest in organic chemistry. beilstein-journals.org For instance, garsubellin A, which contains a cyclohexanone core, has shown potential in treating Alzheimer's disease. beilstein-journals.org

Optically active γ-substituted cycloalkenones are particularly important as precursors in the synthesis of various bioactive molecules. mdpi.comresearchgate.net The development of methods to synthesize these chiral compounds, such as through enzymatic transformations and asymmetric catalysis, is an active area of research. mdpi.com The reactivity of substituted cyclohexenones can be influenced by the nature and position of the substituent groups. For example, the presence of a methyl group on the vinyl carbon can enhance the chemoselectivity of certain reactions. mdpi.com

The Michael addition reaction is a key method for creating substituted cyclohexanones. beilstein-journals.org This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. pressbooks.pub Research in this area focuses on developing new and efficient strategies, such as cascade reactions, to synthesize highly functionalized cyclohexanones with high diastereoselectivity. beilstein-journals.org

Classification of 2,5,6-Trimethylcyclohex-2-en-1-one within Enone Chemistry

This compound is classified as a trisubstituted α,β-unsaturated cyclic ketone. nist.govnih.gov Its core structure is a cyclohexenone ring, which is a six-membered ring containing a ketone and a carbon-carbon double bond. The "2-en-1-one" designation indicates the positions of the double bond and the carbonyl group, respectively. The molecule is further characterized by three methyl groups attached to the ring at positions 2, 5, and 6. nist.govnih.gov

This compound belongs to the broader family of α,β-unsaturated carbonyl compounds, which are known for their susceptibility to nucleophilic attack at the β-carbon due to the conjugated system. wikipedia.org The specific substitution pattern of this compound influences its chemical and physical properties.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₁₄O nist.govnist.gov |

| Molecular Weight | 138.21 g/mol nih.gov |

| CAS Registry Number | 20030-30-2 nist.govnist.gov |

| IUPAC Name | This compound nih.gov |

| Synonyms | 2,5,6-Trimethyl-2-cyclohexen-1-one nist.govnist.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,5,6-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-6-4-5-7(2)9(10)8(6)3/h5-6,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQCUBLNHBKTRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=C(C(=O)C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885110 | |

| Record name | 2-Cyclohexen-1-one, 2,5,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20030-30-2 | |

| Record name | 2,5,6-Trimethyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20030-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one, 2,5,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020030302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 2,5,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexen-1-one, 2,5,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,6-trimethylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5,6 Trimethylcyclohex 2 En 1 One and Its Derivatives

Direct Synthesis Approaches to 2,5,6-Trimethylcyclohex-2-en-1-one

Direct synthesis methods offer the most straightforward routes to the target molecule, often by constructing the cyclohexenone ring from acyclic precursors.

Synthetic Pathways Utilizing β-Methoxybutyraldehyde and Diethyl Ketone

At present, specific documented synthetic pathways for this compound that utilize β-methoxybutyraldehyde and diethyl ketone as starting materials are not extensively reported in readily available scientific literature. While this combination of reactants could theoretically undergo a series of reactions, such as an aldol (B89426) condensation followed by cyclization and dehydration, to form a substituted cyclohexenone, detailed procedures and reaction conditions for this specific transformation are not well-established.

Simple and Economic Synthesis from Readily Available Precursors

The economic feasibility of synthesizing this compound largely depends on the cost and availability of the starting materials. While specific high-yield, low-cost syntheses for this exact compound are not prominently detailed, general strategies for cyclohexenone synthesis often employ readily available and inexpensive precursors. These methods typically involve base-catalyzed aldol condensation reactions between appropriate ketones and aldehydes, followed by an intramolecular cyclization and dehydration. The selection of common industrial chemicals as starting materials is key to ensuring the economic viability of such a synthesis.

Indirect Synthetic Routes and Precursor Derivatization

Indirect routes provide access to this compound and its derivatives through the modification of existing cyclic structures or by constructing the ring through cyclization of more complex precursors.

Derivatization from Related Trimethylcyclohexenones (e.g., Isophorone (B1672270), Ionones)

A common and practical approach to obtaining substituted trimethylcyclohexenones involves the derivatization of structurally similar and commercially available compounds like isophorone and the ionones.

Isophorone , or 3,5,5-trimethylcyclohex-2-en-1-one, serves as a versatile starting material. Its structure is very similar to the target molecule, differing in the positions of the methyl groups. Synthetic transformations can be designed to rearrange the carbon skeleton or to introduce methyl groups at the desired positions, although this can be a multi-step and challenging process.

Ionones , which are a series of closely related chemical substances, are also valuable precursors. For instance, β-ionone can be synthesized from 2,2,6-trimethylcyclohexanone (B1581249) through a palladium-catalyzed reaction. documentsdelivered.com The synthesis of ionones themselves often starts from citral (B94496) and acetone, which undergo an aldol condensation to form pseudoionone, followed by an acid-catalyzed cyclization that can yield a mixture of α-, β-, and γ-ionones. perfumerflavorist.com The ratio of these isomers is highly dependent on the reaction conditions, including the type and concentration of the acid catalyst. perfumerflavorist.comgoogle.com For example, sulfuric acid is often used to favor the formation of β-ionone. google.com These ionones can then be further modified. For instance, (rac)-3-hydroxy-β-ionone can be prepared from (rac)-3-hydroxy-α-ionone via a base-catalyzed isomerization. thieme-connect.com

The following table summarizes the starting materials and general transformations involved in these derivatization approaches.

| Starting Material | General Transformation | Target or Intermediate |

| Isophorone | Skeletal rearrangement/methylation | Substituted trimethylcyclohexenones |

| 2,2,6-Trimethylcyclohexanone | Palladium-catalyzed reaction | β-Ionone documentsdelivered.com |

| Citral and Acetone | Aldol condensation, then cyclization | α-, β-, γ-Ionones perfumerflavorist.com |

| (rac)-3-Hydroxy-α-ionone | Base-catalyzed isomerization | (rac)-3-Hydroxy-β-ionone thieme-connect.com |

Cyclization Reactions for Substituted Cyclohexenone Ring Formation

The formation of the substituted cyclohexenone ring is a key step in many synthetic strategies. Various cyclization reactions can be employed to construct this core structure.

One powerful method is the tandem carbene and photoredox-catalyzed process , which allows for the convergent synthesis of substituted cycloalkanones through a formal [5+1] cycloaddition. nih.gov This approach can create two contiguous C-C bonds under mild conditions. Another strategy involves the cationic cyclization of alkynol or enyne derivatives, which can be promoted by acids like tetrafluoroboric acid. organic-chemistry.org

Michael addition followed by cyclization is another common and effective method. For example, a cascade inter–intramolecular double Michael addition can be used to synthesize highly functionalized cyclohexanones. nih.gov This has been demonstrated in the reaction of curcumins with arylidenemalonates. nih.gov Similarly, palladium-catalyzed intramolecular oxidative alkylation of ζ-alkenyl β-diketones or β-keto esters can yield 2-cyclohexenones in high yields. organic-chemistry.org

The table below outlines several cyclization strategies for forming substituted cyclohexenone rings.

| Reaction Type | Key Features |

| Tandem Carbene and Photoredox Catalysis | Formal [5+1] cycloaddition, mild conditions. nih.gov |

| Cationic Cyclization | Utilizes alkynol or enyne derivatives with an acid promoter. organic-chemistry.org |

| Cascade Double Michael Addition | Diastereoselective formation of highly substituted cyclohexanones. nih.gov |

| Palladium-Catalyzed Oxidative Alkylation | Intramolecular cyclization of ζ-alkenyl β-dicarbonyls. organic-chemistry.org |

| TfOH-Promoted Cyclization | Metal-free cyclization of alkyne-tethered 1,3-ketoesters. researchgate.net |

Targeted Synthesis of Specific Stereoisomers and Analogues

The synthesis of specific stereoisomers of this compound and its analogues is crucial for applications where chirality is important, such as in the fragrance industry and for the synthesis of biologically active molecules.

Enzymatic reactions offer a powerful tool for achieving high stereoselectivity. For example, the doubly chiral compound (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone can be synthesized from 2,6,6-trimethyl-2-cyclohexen-1,4-dione using a two-step enzymatic reduction. researchgate.net The first step involves the stereoselective hydrogenation of the double bond using an old yellow enzyme, followed by the asymmetric reduction of a ketone group. researchgate.net

The synthesis of optically active carotenoids often relies on chiral building blocks derived from ionones. For instance, (3R)- and (3S)-3-hydroxy-β-ionone have been synthesized in high enantiomeric purity from (±)-α-ionone. thieme-connect.com These chiral ionones are then used in Wittig coupling reactions to construct the final carotenoid structure. thieme-connect.com

Furthermore, stereoselective synthesis of analogues with different substitution patterns is also an active area of research. For instance, stereoselective methods have been developed for the synthesis of 2,4,6-trimethylcyclohex-4-ene-1,3-diol derivatives. researchgate.net The development of stereoselective syntheses for tetraphenylethylene (B103901) analogues highlights the importance of controlling stereochemistry to influence material properties. rsc.org

Catalytic Systems in this compound Synthesis

Base-Catalyzed Self-Condensation Approaches

Base-catalyzed aldol condensations and subsequent dehydrations are fundamental reactions for the formation of α,β-unsaturated ketones. researchgate.netnih.gov This approach is widely studied for simple cyclic ketones like cyclohexanone (B45756), which undergoes self-condensation to yield dimers and trimers. nih.govkyoto-u.ac.jpresearchgate.net However, specific studies detailing the base-catalyzed self-condensation of a precursor that would lead directly to this compound are not readily found in the literature. The steric hindrance and regiochemical outcomes associated with the specific placement of three methyl groups would present unique challenges compared to unsubstituted or symmetrically substituted ketones. While the general mechanism involves the formation of an enolate followed by nucleophilic attack on another ketone molecule, the specific conditions (base, solvent, temperature) and resulting product distribution for the precursors of this compound remain an underexplored area of research.

Other Catalytic Systems and Their Mechanistic Roles

Various catalytic systems, including acid and organometallic catalysts, are employed for the synthesis of cyclohexenone derivatives. google.comresearchgate.net For instance, the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation, is a classic method for constructing six-membered rings. Theoretically, a Robinson annulation between an appropriate enolate donor (e.g., the enolate of pentan-2-one) and a methyl-substituted α,β-unsaturated ketone acceptor could yield the trimethylated cyclohexenone skeleton.

Other catalytic approaches mentioned in the broader literature for enone synthesis include transition-metal-catalyzed reactions. However, the application of these systems and the elucidation of their mechanistic roles specifically for the synthesis of this compound are not described. The mechanism would likely involve the activation of reactants by the catalyst to facilitate carbon-carbon bond formation, but specific catalysts, ligands, and reaction intermediates for this target molecule have not been documented.

Modern Synthetic Techniques for Enone Preparation

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields for a variety of reactions, including condensations and the formation of heterocyclic compounds. davidpublisher.com The synthesis of various substituted cyclohexenones and related structures has been successfully achieved using microwave irradiation, often in solvent-free conditions or with green solvents. This technique promotes efficient heat transfer, leading to rapid reaction completion. Despite its broad utility, specific protocols for the microwave-assisted synthesis of this compound are absent from the reviewed literature.

Sonication-Mediated Synthetic Transformations

Sonication, the use of ultrasound to promote chemical reactions, operates through the phenomenon of acoustic cavitation, which creates localized high-pressure and high-temperature microenvironments. This can enhance reaction rates and yields. While sonication has been applied to various synthetic transformations, its specific use in mediating the formation of this compound is not reported in scientific databases. The potential for sonication to facilitate the necessary condensation or cyclization reactions for this compound remains a hypothetical application without direct experimental evidence.

Reaction Mechanisms and Transformations of 2,5,6 Trimethylcyclohex 2 En 1 One

Fundamental Reaction Pathways of Alpha,Beta-Unsaturated Ketones

The reactivity of α,β-unsaturated ketones like 2,5,6-trimethylcyclohex-2-en-1-one is characterized by two main sites of electrophilicity: the carbonyl carbon and the β-carbon of the alkene. This dual reactivity allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the enone system. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Addition Reactions to the Enone System

Nucleophilic addition to α,β-unsaturated ketones can proceed via two primary pathways: direct (1,2) addition to the carbonyl carbon or conjugate (1,4) addition to the β-carbon. masterorganicchemistry.com The choice between these pathways is influenced by factors such as the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, while "soft" nucleophiles, like organocuprates, enolates, and thiols, preferentially undergo 1,4-addition. masterorganicchemistry.com

In the context of this compound, the Michael addition is a key example of a 1,4-addition reaction. wikipedia.org This reaction involves the addition of a stabilized carbanion (a Michael donor) to the β-carbon of the enone (a Michael acceptor). wikipedia.org The reaction proceeds through the formation of an enolate intermediate, which is then protonated to yield the final product. wikipedia.org The Michael reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of complex organic molecules. wikipedia.orgyoutube.com

Aldol (B89426) Condensation Reactions and Their Derivatives

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound. wikipedia.org The initial product is a β-hydroxy carbonyl compound, which can then undergo dehydration to form an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.orglibretexts.org

While this compound itself is an α,β-unsaturated ketone, it can participate in Robinson annulation, a reaction that combines a Michael addition with an intramolecular aldol condensation. wikipedia.orgucla.edumasterorganicchemistry.com In a typical Robinson annulation, a ketone is reacted with an α,β-unsaturated ketone, leading to the formation of a new six-membered ring. wikipedia.orgucla.edu This powerful ring-forming reaction is instrumental in the synthesis of various natural products, including steroids. wikipedia.org The process begins with a Michael addition to form a 1,5-diketone, which then undergoes an intramolecular aldol condensation to yield a cyclic β-hydroxy ketone. masterorganicchemistry.comlibretexts.org Subsequent dehydration furnishes the final α,β-unsaturated ketone product. masterorganicchemistry.com It is important to note that for an aldol condensation to occur, the ketone must possess at least one α-hydrogen. askfilo.combyjus.com

Dehydration Processes in Cyclic Enone Formation

The formation of cyclic enones, such as this compound, often involves a dehydration step. libretexts.orglibretexts.org This elimination of a water molecule from an aldol addition product is a key transformation that introduces the carbon-carbon double bond in conjugation with the carbonyl group. libretexts.orglibretexts.org This dehydration can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the process typically begins with protonation of the hydroxyl group, converting it into a better leaving group (water). libretexts.orglibretexts.orgupenn.edu Subsequent removal of a proton from the α-carbon by a base (such as water) leads to the formation of the double bond. libretexts.orglibretexts.org The stability of the resulting conjugated system often drives the reaction to completion. libretexts.org Alternative, more modern methods for the synthesis of cyclic enones include aerobic dehydrogenation of cyclic ketones catalyzed by palladium complexes. tcichemicals.comnih.govnih.gov These methods are considered more atom-economical than traditional stoichiometric approaches. tcichemicals.comnih.gov

Oxidation Reactions of the Trimethylcyclohexenone (B6354539) Moiety

The this compound molecule possesses two primary sites susceptible to oxidation: the carbon-carbon double bond and the ketone functional group. These sites allow for specific oxidative transformations, leading to the formation of different classes of compounds.

Baeyer–Villiger Oxidation and Related Rearrangements

The Baeyer–Villiger oxidation is a notable reaction that converts a ketone into an ester or a cyclic ketone into a lactone (a cyclic ester). wikipedia.orgsigmaaldrich.comyoutube.com This transformation is typically achieved using peroxyacids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. wikipedia.orgsigmaaldrich.comorganic-chemistry.org The reaction proceeds through the Criegee intermediate, formed by the addition of the peroxyacid to the ketone's carbonyl group. wikipedia.org This is followed by a rearrangement where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom of the peroxide, ultimately leading to the ester or lactone product. wikipedia.orgyoutube.com

The regioselectivity of the Baeyer-Villiger oxidation is a key feature, with the migratory aptitude of the substituents playing a crucial role. Generally, the group that can better stabilize a positive charge is more likely to migrate. organic-chemistry.org For cyclic ketones like this compound, this oxidation would result in the formation of a lactone, expanding the ring by one oxygen atom. wikipedia.orgsigmaaldrich.comyoutube.com

Epoxidation of the Unsaturated Cyclohexenone Ring

The carbon-carbon double bond in the cyclohexenone ring of this compound is susceptible to epoxidation. Epoxidation is the reaction that converts an alkene into an epoxide, a three-membered ring containing an oxygen atom. masterorganicchemistry.comyoutube.comorganicchemistrytutor.com This transformation is commonly carried out using a peroxyacid, with m-CPBA being a frequently used reagent. masterorganicchemistry.comorganicchemistrytutor.comyoutube.com

The mechanism of epoxidation with a peroxyacid is a concerted process, meaning that all bond-forming and bond-breaking steps occur simultaneously. youtube.comorganicchemistrytutor.com Another method for synthesizing epoxides involves the intramolecular cyclization of halohydrins, which can be formed from the reaction of the alkene with a halogen in the presence of water. youtube.comorganicchemistrytutor.comyoutube.com The resulting epoxide is a highly strained and reactive functional group, making it a valuable intermediate for further synthetic transformations. masterorganicchemistry.com For allylic alcohols, the Sharpless epoxidation provides a method for enantioselective synthesis of chiral epoxides. youtube.comyoutube.com

Reduction Strategies for the Carbonyl and Alkene Functionalities

The reduction of the enone system in this compound can be directed towards either the carbonyl group (1,2-reduction) to form an allylic alcohol, or the carbon-carbon double bond (1,4-reduction or conjugate reduction) to yield a saturated ketone. The choice between these pathways can be controlled by selecting appropriate chemical or enzymatic reagents.

Hydride-based reagents are commonly employed for the reduction of α,β-unsaturated ketones. The regioselectivity of the reaction (1,2- vs. 1,4-addition) is highly dependent on the specific hydride reagent used, which is often rationalized by the principles of hard and soft acid-base (HSAB) theory. The harder carbonyl carbon tends to be attacked by harder nucleophiles, while the softer β-carbon of the alkene is targeted by softer nucleophiles.

Sodium Borohydride (B1222165) (NaBH₄): This is a moderately hard hydride reagent. Its reaction with α,β-unsaturated ketones can be unselective, often yielding a mixture of the 1,2-reduction product (2,5,6-trimethylcyclohex-2-en-1-ol) and the 1,4-reduction product (2,5,6-trimethylcyclohexan-1-one). researchgate.netresearchgate.net The reaction conditions, such as solvent and temperature, can influence the product ratio. researchgate.net

Luche Reduction (NaBH₄, CeCl₃): The addition of a lanthanide salt like cerium(III) chloride with sodium borohydride significantly enhances the selectivity for 1,2-reduction. acs.orgacgpubs.org The cerium ion coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and directing the hydride attack to this position. masterorganicchemistry.com This method is highly effective for converting enones into their corresponding allylic alcohols. acs.orgacgpubs.org

Lithium Aluminum Hydride (LiAlH₄): As a much stronger and harder reducing agent than NaBH₄, LiAlH₄ typically reduces the carbonyl group. However, it can also reduce the alkene, often leading to the fully saturated alcohol (2,5,6-trimethylcyclohexan-1-ol).

Soft Hydride Reagents: For selective 1,4-reduction, softer hydride reagents are preferred. Reagents like potassium triphenylborohydride (KPh₃BH) and copper hydrides, such as Stryker's reagent ([(Ph₃P)CuH]₆), are known to favor conjugate addition to deliver the saturated ketone. tandfonline.comacs.org

Table 1: Expected Products of Hydride Reduction of this compound

| Reagent | Primary Product Type | Expected Major Product |

|---|---|---|

| NaBH₄ | Mixture of 1,2- and 1,4-reduction | 2,5,6-Trimethylcyclohex-2-en-1-ol & 2,5,6-Trimethylcyclohexan-1-one |

| NaBH₄ / CeCl₃ (Luche Reduction) | Selective 1,2-reduction | 2,5,6-Trimethylcyclohex-2-en-1-ol |

| LiAlH₄ | Complete reduction | 2,5,6-Trimethylcyclohexan-1-ol |

| [(Ph₃P)CuH]₆ (Stryker's Reagent) | Selective 1,4-reduction | 2,5,6-Trimethylcyclohexan-1-one |

Biocatalysis offers a powerful alternative to chemical methods, providing high chemo-, regio-, and stereoselectivity under mild reaction conditions. Ene-reductases and alcohol dehydrogenases are two key enzyme classes for the reduction of cyclic enones. acs.org

Ene-reductases (EREDs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.govresearchgate.net These enzymes are highly specific for the α,β-unsaturated alkene moiety, leaving the carbonyl group intact. nih.gov

The reduction requires a stoichiometric nicotinamide (B372718) cofactor, such as NADPH or NADH, as the hydride source. nih.gov In practice, a cofactor regeneration system is often employed for economic viability. When applied to a substrate like this compound, an ene-reductase would catalyze the transfer of a hydride from the cofactor to the β-carbon and a proton from water to the α-carbon. This results in the formation of the saturated ketone, 2,5,6-trimethylcyclohexan-1-one. Due to the creation of new chiral centers or the resolution of existing ones, these reactions typically produce a single enantiomer of the product with high enantiomeric excess. acs.org The stereochemical outcome (R or S configuration) depends on the specific enzyme used. However, it's noted that highly substituted enones can be challenging substrates for some wild-type enzymes due to steric hindrance in the active site. nih.gov

Alcohol dehydrogenases (ADHs) are a broad class of NAD(P)H-dependent oxidoreductases that facilitate the interconversion between alcohols and their corresponding aldehydes or ketones. wikipedia.org In the reductive direction, ADHs stereoselectively reduce the carbonyl group of this compound to a secondary allylic alcohol.

Similar to EREDs, ADHs require a cofactor, and a regeneration system is typically necessary for preparative-scale reactions. organic-chemistry.org The substrate's structure, including steric and electronic properties, can significantly influence its ability to be reduced by a specific ADH. rsc.org The enzymatic reduction produces a chiral alcohol, and the stereoselectivity is determined by the enzyme chosen (many ADHs follow Prelog's rule, but exceptions are common). By combining an ene-reductase and an alcohol dehydrogenase in a cascade, it is possible to achieve the complete reduction of an enone to a saturated alcohol with high control over the stereochemistry at multiple centers.

Table 2: Products of Enzymatic Reduction of this compound

| Enzyme Class | Site of Reduction | Product | Key Feature |

|---|---|---|---|

| Ene-Reductase (ERED) | Carbon-Carbon Double Bond (C=C) | (2R,5R,6S)- or (2S,5S,6R)-2,5,6-Trimethylcyclohexan-1-one (example stereoisomers) | Asymmetric 1,4-reduction |

| Alcohol Dehydrogenase (ADH) | Carbonyl Group (C=O) | (1S,5R,6S)- or (1R,5S,6R)-2,5,6-Trimethylcyclohex-2-en-1-ol (example stereoisomers) | Asymmetric 1,2-reduction |

Stereoselective Enzymatic Reduction of Cyclic Enones

Cycloaddition Reactions Involving the Cyclohexenone Dienophile

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu They are characterized by a simultaneous reorganization of bonding electrons and are often highly stereospecific. libretexts.org The Diels-Alder reaction is a primary example of a pericyclic cycloaddition. wikipedia.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to form a six-membered ring. wikipedia.orgsigmaaldrich.com In the context of this compound, the electron-deficient C=C double bond, activated by the adjacent electron-withdrawing carbonyl group, allows the molecule to function as a dienophile.

The reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. udel.edu The electron-donating methyl groups on the cyclohexenone ring may slightly reduce its reactivity as a dienophile compared to unsubstituted enones. praxilabs.com When this compound reacts with a conjugated diene, such as 1,3-butadiene, a new six-membered ring is fused to the original cyclohexenone core, resulting in a bicyclic or polycyclic structure. The reaction proceeds in a concerted fashion, forming two new carbon-carbon sigma bonds simultaneously. wikipedia.org

Table 3: Representative Diels-Alder Reaction with this compound

| Reactant 1 (Dienophile) | Reactant 2 (Diene) | Reaction Type | Product Class |

|---|---|---|---|

| This compound | 1,3-Butadiene | [4+2] Cycloaddition | Fused Bicyclic Ketone |

Stereochemistry and Chiral Aspects of 2,5,6 Trimethylcyclohex 2 En 1 One

Enantiomeric and Diastereomeric Considerations in Trimethylcyclohexenones

The structure of 2,5,6-trimethylcyclohex-2-en-1-one contains two stereocenters at the C5 and C6 positions. This gives rise to the possibility of four stereoisomers: (5R,6R), (5S,6S), (5R,6S), and (5S,6R). The (5R,6R) and (5S,6S) isomers are a pair of enantiomers, as are the (5R,6S) and (5S,6R) isomers. The relationship between any other pairing, for example (5R,6R) and (5R,6S), is diastereomeric.

A related compound, (5R)-2,5,6-trimethylcyclohex-2-en-1-one, has been specifically identified, highlighting the importance of stereochemistry in this class of molecules. nih.gov The broader family of trimethylcyclohexenones also includes various isomers where the methyl groups are located at different positions on the cyclohexenone ring, each presenting its own set of stereoisomeric possibilities.

Enantioselective Synthesis and Stereocontrol Strategies

The selective synthesis of a particular stereoisomer of this compound is a significant challenge in organic chemistry, requiring precise control over the formation of the chiral centers. Enantioselective synthesis aims to produce a single enantiomer in excess over the other.

One common strategy involves the use of chiral catalysts or auxiliaries that can direct the reaction pathway towards the desired stereoisomer. For instance, asymmetric reduction of a precursor molecule can establish the chirality at one or more centers. While specific literature on the enantioselective synthesis of this compound is specialized, general methodologies for creating chiral cyclohexenones are well-established. These can include:

Asymmetric Michael Additions: Introducing a methyl group at the C5 position in a stereocontrolled manner.

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already contains the desired stereochemical configuration.

Enzymatic Reactions: Utilizing enzymes that can selectively catalyze the formation of one stereoisomer. For example, two-step enzymatic asymmetric reduction systems have been used to synthesize related doubly chiral key compounds like (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. researchgate.net

Stereocontrol is paramount in these syntheses. The choice of reagents, solvents, and reaction conditions can dramatically influence the diastereomeric and enantiomeric ratios of the final product.

Determination of Absolute Stereochemical Configurations

Once a stereoselective synthesis is accomplished, determining the absolute configuration of the newly formed chiral centers is crucial. Several analytical techniques are employed for this purpose:

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its absolute stereochemistry.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as the use of chiral shift reagents or the formation of diastereomeric derivatives, can be used to elucidate the relative and absolute stereochemistry.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light and is particularly useful for chiral molecules. The resulting CD spectrum can often be correlated to a specific absolute configuration.

Chemical Correlation: The synthesized compound can be chemically converted to a known compound of established absolute configuration, thereby confirming its stereochemistry.

Analysis of Diastereomeric Mixtures and Optical Purity

When a synthesis produces a mixture of stereoisomers, it is essential to be able to separate and quantify them. The analysis of diastereomeric mixtures and the determination of optical purity (or enantiomeric excess, ee) are standard practices in stereoselective chemistry.

Chromatographic Techniques:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are powerful tools for separating stereoisomers. By using a chiral stationary phase (CSP), enantiomers can be resolved into individual peaks. The ratio of the peak areas can then be used to determine the enantiomeric excess. Diastereomers, having different physical properties, can often be separated on standard, non-chiral columns.

Spectroscopic Methods:

NMR Spectroscopy: In the presence of a chiral solvating agent or by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent, the signals corresponding to each enantiomer may be resolved in the NMR spectrum, allowing for the calculation of the enantiomeric ratio.

The optical purity of a sample is a measure of the excess of one enantiomer over the other and is typically expressed as a percentage. For example, a sample containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an optical purity or enantiomeric excess of 90% ee.

Spectroscopic Characterization Techniques for 2,5,6 Trimethylcyclohex 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Analysis of Proton Environments

Proton NMR (¹H NMR) spectroscopy distinguishes the various hydrogen atoms within the molecule based on their unique electronic environments. nist.govchemicalbook.comnih.govlibretexts.orgnp-mrd.org In a typical ¹H NMR spectrum of 2,5,6-trimethylcyclohex-2-en-1-one, distinct signals corresponding to the methyl, methylene, and methine protons are observed. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing carbonyl group and the carbon-carbon double bond. For instance, the vinyl proton on the double bond would appear at a lower field (higher ppm value) compared to the protons of the methyl groups.

A representative, though experimental, ¹H NMR spectrum in water shows signals at approximately 1.71 ppm and 1.85 ppm. hmdb.ca The integration of these signals would indicate the relative number of protons contributing to each peak.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

|---|---|

| Vinyl H | 5.8 - 6.0 |

| Allylic H | 2.0 - 2.5 |

| Methylene H | 1.8 - 2.2 |

| Methyl H (on double bond) | 1.7 - 1.9 |

| Methyl H (aliphatic) | 0.9 - 1.2 |

This table presents generalized predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

13C NMR Analysis of Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed picture of the carbon skeleton of this compound. nist.govchemicalbook.comnih.govlibretexts.orgnp-mrd.org Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift indicative of its bonding environment.

The carbonyl carbon (C=O) is typically the most deshielded, appearing at the furthest downfield position (highest ppm value), generally in the range of 190-220 ppm for ketones. libretexts.org The two carbons of the C=C double bond will have characteristic shifts in the olefinic region (around 100-150 ppm). oregonstate.edu The remaining sp³ hybridized carbons of the ring and the methyl groups will appear at higher fields (lower ppm values). A predicted ¹³C NMR spectrum in water showed various peaks, highlighting the complexity of the carbon framework. np-mrd.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 195 - 205 |

| Olefinic (C=C) | 125 - 160 |

| Aliphatic (CH, CH₂) | 30 - 50 |

| Methyl (CH₃) | 15 - 30 |

This table presents generalized predicted values. Actual experimental values can differ based on the specific measurement conditions.

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced 2D NMR techniques are employed. nist.govchemicalbook.comnih.govlibretexts.orgnp-mrd.org These methods provide correlation data between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would show correlations between the vinyl proton and the adjacent allylic protons, as well as among the protons on the saturated part of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between carbons and protons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) by their correlations to nearby protons. For example, the carbonyl carbon would show a correlation to the adjacent allylic protons. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is crucial for determining the stereochemistry of the molecule, such as the relative orientation of the methyl groups.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups present in this compound by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. nist.govchemicalbook.comnp-mrd.org The most prominent and diagnostic peak is the strong absorption due to the stretching of the carbonyl (C=O) group, which is expected in the region of 1650-1680 cm⁻¹ for an α,β-unsaturated ketone. The C=C double bond stretching vibration will appear around 1600-1640 cm⁻¹. The C-H stretching vibrations of the alkyl and vinyl groups will be observed in the region of 2850-3100 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1650 - 1680 |

| C=C (Alkene) | Stretch | 1600 - 1640 |

| C-H (sp²) | Stretch | 3000 - 3100 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-H | Bend | 1350 - 1480 |

Raman Spectroscopy Applications

Raman spectroscopy complements FTIR by providing information on the vibrational modes of the molecule. chemicalbook.comnp-mrd.org While the carbonyl stretch is often weaker in Raman spectra compared to FTIR, the C=C double bond stretching vibration typically gives a strong Raman signal. This makes Raman spectroscopy particularly useful for confirming the presence and substitution pattern of the double bond in this compound. The symmetric vibrations of the methyl groups are also generally well-observed in Raman spectra.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. In the mass spectrum of this compound (C₉H₁₄O), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 138.21 g/mol . researchgate.netrsc.org High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the determination of the exact elemental formula. For C₉H₁₄O, the predicted monoisotopic mass is 138.10446 Da. ebi.ac.ukuni.lu

The fragmentation of this compound under electron ionization (EI) would be expected to follow patterns characteristic of cyclic ketones and α,β-unsaturated systems. miamioh.edu The fragmentation of cyclic ketones can be complex, often involving ring-opening and subsequent rearrangements. miamioh.eduuci.edu For substituted cyclohexenones, common fragmentation pathways include the loss of alkyl substituents and cleavage of the cyclohexene (B86901) ring. cdnsciencepub.com

Predicted Mass Spectrometry Data for this compound Adducts ebi.ac.ukuni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 139.11174 |

| [M+Na]⁺ | 161.09368 |

| [M-H]⁻ | 137.09718 |

| [M+NH₄]⁺ | 156.13828 |

| [M+K]⁺ | 177.06762 |

| [M+H-H₂O]⁺ | 121.10172 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The α,β-unsaturated ketone chromophore in this compound is expected to give rise to characteristic absorptions in the UV region.

Generally, enones exhibit two main absorption bands: a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths. masterorganicchemistry.com The position of the π → π* absorption maximum (λmax) is influenced by the substitution pattern on the α and β carbons, a principle systematically described by the Woodward-Fieser rules. youtube.commasterorganicchemistry.com These rules assign a base value to the parent enone and add increments for each substituent.

For the parent compound, 2-cyclohexen-1-one, the π → π* transition is observed at approximately 224-225 nm, while the n → π* transition appears around 330 nm. libretexts.org The presence of alkyl substituents on the double bond and the ring of this compound would be expected to cause a bathochromic (red) shift in the λmax of the π → π* transition compared to the unsubstituted parent compound. Specifically, the Woodward-Fieser rules predict an increase in λmax with each alkyl substituent on the α and β positions. youtube.com

While an experimental UV-Vis spectrum for this compound is not widely published, the application of the Woodward-Fieser rules would predict a λmax for the π → π* transition to be higher than that of the parent 2-cyclohexen-1-one.

UV-Vis Absorption Data for a Related Compound: 2-Cyclohexen-1-one libretexts.org

| Transition | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | 224 | 12,600 |

| n → π | 330 | 34 |

X-ray Crystallography and Single-Crystal Structure Analysis

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The final output includes crystallographic data such as the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice.

To date, there is no publicly available report of the single-crystal X-ray structure of this compound in crystallographic databases. Therefore, specific details on its crystal packing, intermolecular interactions, and precise molecular geometry in the solid state remain undetermined. The synthesis and crystallographic characterization of this compound would be a valuable contribution to the chemical literature. uni-muenchen.de

Theoretical and Computational Studies of 2,5,6 Trimethylcyclohex 2 En 1 One

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) are powerful tools for elucidating molecular structure and behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 2,5,6-trimethylcyclohex-2-en-1-one, DFT could be employed to predict its geometry, spectroscopic properties, and reactivity. However, specific studies applying DFT to this particular compound, which would provide insights into its optimized structure, bond lengths, and angles, are not available in the reviewed literature.

Analysis of Molecular Geometry and Conformational States

The cyclohexenone ring in this compound can adopt various conformations, such as chair, boat, or twist-boat, with the half-chair often being a key conformation for cyclohexene (B86901) rings. The presence and position of the three methyl groups would significantly influence the steric interactions and, therefore, the preferred conformational state. A comprehensive conformational analysis would involve calculating the relative energies of these different conformers to identify the most stable geometry. Unfortunately, specific computational studies detailing this analysis for this compound have not been published.

Prediction of Vibrational Frequencies and Spectroscopic Data

Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. These predictions are valuable for interpreting experimental spectroscopic data and identifying characteristic vibrational modes associated with specific functional groups, such as the C=O and C=C stretching frequencies of the enone system. While general vibrational frequency ranges for cyclohexenones are known, a specific theoretical vibrational spectrum for this compound, which would provide precise calculated frequencies and their corresponding atomic motions, is absent from the scientific literature.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and chemical properties. Analyses such as Frontier Molecular Orbital (FMO) theory provide a framework for understanding and predicting chemical reactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.org The energies and spatial distributions of the HOMO and LUMO of this compound would be crucial for predicting its behavior in various chemical reactions, such as nucleophilic additions to the enone system. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. worldscientific.com A computational study would provide the energies of these orbitals and visualize their shapes, offering insights into the molecule's electrophilic and nucleophilic sites. However, specific FMO analysis and the corresponding HOMO-LUMO energy gap data for this compound are not documented.

Ionization Potential, Electron Affinity, and Electronegativity Studies

From the calculated HOMO and LUMO energies, other important electronic properties can be derived. The ionization potential (approximated by the negative of the HOMO energy) and electron affinity (approximated by the negative of the LUMO energy) are fundamental measures of a molecule's ability to lose or gain an electron, respectively. These values, in turn, can be used to estimate its electronegativity and chemical hardness. Without specific computational data for this compound, these electronic parameters cannot be reported.

Chemical Hardness-Softness and Reactivity Properties

The principles of chemical hardness and softness are fundamental in predicting the reactivity of a molecule. These concepts, derived from Density Functional Theory (DFT), help in understanding the stability and reactivity of chemical species. Hardness (η) is a measure of resistance to change in electron distribution or charge transfer, while softness (S) is the reciprocal of hardness. A high hardness value indicates low reactivity, and vice versa.

For this compound, a comprehensive study detailing its chemical hardness, softness, and related reactivity descriptors such as electrophilicity index, chemical potential, and Fukui functions has not been found. Such a study would provide valuable insights into its kinetic stability and potential reaction pathways. Without specific computational studies, it is not possible to provide quantitative data on these reactivity properties.

Advanced Computational Characterization

Advanced computational methods provide a deeper understanding of a molecule's electronic structure and potential for interaction.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. The electron-rich carbon-carbon double bond would also exhibit a degree of negative potential. Regions of positive potential would be expected around the hydrogen atoms. However, a specific, published MEP map for this compound, along with the corresponding electrostatic potential values, is not available.

Topological Analysis (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density of a molecule to characterize the nature of its chemical bonds. QTAIM analysis can identify bond critical points (BCPs) and provide information about the electron density (ρ) and its Laplacian (∇²ρ) at these points, which helps in classifying bonds as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions.

A QTAIM analysis of this compound would provide a quantitative description of the bonding within the molecule, including the nature of the C=O and C=C bonds, as well as the various C-C and C-H single bonds. Unfortunately, no such topological analysis for this specific molecule has been reported in the literature.

Predicted Collision Cross Section (CCS) Values

The Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS) for compound identification. CCS values can be predicted computationally and compared with experimental data to enhance confidence in structural assignments.

In Silico Modeling for Structural and Interaction Analysis

In silico modeling techniques are instrumental in understanding how a molecule might interact with biological macromolecules.

Molecular Docking Simulations with Target Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a ligand with a protein target.

To perform a molecular docking simulation for this compound, a specific biological target would need to be identified. As there are no prominent studies linking this compound to a particular macromolecular target, no meaningful molecular docking simulations have been published. A hypothetical docking study would require the selection of a relevant protein, and the results would provide insights into the potential binding interactions, such as hydrogen bonds and hydrophobic contacts, as well as a predicted binding affinity (docking score). Without a specified target, no data can be generated for this section.

Chemoinformatic Approaches to Compound Characterization

Chemoinformatics provides a powerful lens for the characterization of chemical compounds through the analysis of their structural and physicochemical properties. For this compound, chemoinformatic tools offer a way to predict its behavior and properties, providing a foundational understanding of the molecule in a theoretical and computational context. These approaches are essential for organizing, managing, and analyzing chemical information to correlate a compound's structure with its physical, chemical, and biological activities.

A variety of molecular descriptors for this compound have been calculated and are available through public chemical databases. These descriptors provide a quantitative representation of the molecule's structural and physicochemical characteristics.

Key identifiers and fundamental properties of the compound are summarized below. The molecular formula for this compound is C9H14O. nist.gov It has a molecular weight of approximately 138.21 g/mol . nih.govanaxlab.com The IUPAC name for this compound is this compound. nist.govnih.gov

Table 1: Compound Identifiers for this compound

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound nist.govnih.gov |

| CAS Number | 20030-30-2 nist.gov |

| InChI | InChI=1S/C9H14O/c1-6-4-5-7(2)9(10)8(6)3/h5-6,8H,4H2,1-3H3 nist.govnih.gov |

| InChIKey | QAQCUBLNHBKTRM-UHFFFAOYSA-N nist.gov |

Computed physicochemical properties offer insights into the compound's potential behavior in various environments. These properties are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are fundamental in many areas of chemical and pharmaceutical research.

Table 2: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 138.21 g/mol | PubChem nih.gov |

| XLogP3-AA | 2.2 | The Good Scents Company |

| Polar Surface Area | 17.1 Ų | PubChem nih.gov |

| Hydrogen Bond Donors | 0 | FooDB |

| Hydrogen Bond Acceptors | 1 | FooDB |

A thorough review of the scientific literature did not yield any specific Quantitative Structure-Activity Relationship (QSAR) models developed for this compound. QSAR studies are computational models that relate the quantitative chemical structure of a compound to its biological activity. The absence of such studies for this specific compound indicates a potential area for future research, where its molecular descriptors could be used to build predictive models for various biological endpoints.

Similarly, no dedicated pharmacophore or 3D-QSAR studies for this compound were identified in the reviewed literature. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. 3D-QSAR extends this by correlating the 3D properties of a set of molecules with their activities. The development of such models for this compound and its analogues could provide valuable insights into its mechanism of action and guide the design of new molecules with specific biological functions.

Advanced Organic Synthesis Applications of 2,5,6 Trimethylcyclohex 2 En 1 One

Role as a Key Intermediate in Complex Molecule Synthesis

The trimethylcyclohexenone (B6354539) core is a recurring motif in a variety of natural products, particularly within the extensive family of sesquiterpenoids. nih.gov As such, 2,5,6-trimethylcyclohex-2-en-1-one represents a strategic starting material or key intermediate for the total synthesis of these and other complex molecules. Its inherent functionality allows chemists to introduce further complexity and stereocenters in a controlled manner.

While its isomer, 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone), is well-documented as a precursor in the enzymatic synthesis of chiral building blocks for carotenoids like zeaxanthin, the 2,5,6-isomer provides an alternative scaffold for accessing different classes of terpenoids. researchgate.net The synthesis of various sesquiterpenoids, such as linderazulene and certain tri-nor-sesquiterpenes, often involves multistep pathways where a correctly substituted cyclic ketone is essential for building the final carbon skeleton. nih.govrsc.org The strategic placement of the methyl groups and the enone functionality in this compound makes it a suitable candidate for constructing such polycyclic systems.

Derivatization to Access Diverse Structural Motifs

The chemical reactivity of this compound is dominated by its two primary functional groups: the ketone and the carbon-carbon double bond. This dual reactivity allows for a wide range of derivatization reactions, enabling access to a diverse library of structural motifs.

Key transformations include:

Reduction Reactions: The carbonyl group can be selectively reduced to a secondary alcohol, creating a new chiral center. The double bond can also be reduced, leading to the corresponding saturated ketone, 2,5,6-trimethylcyclohexanone.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to generate tertiary alcohols.

Conjugate Addition (Michael Addition): The β-carbon of the enone system is electrophilic and can react with a wide array of soft nucleophiles. This is a powerful method for forming a new carbon-carbon or carbon-heteroatom bond.

Cycloaddition Reactions: The electron-deficient double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form bicyclic structures.

These derivatizations are fundamental in modifying the core structure of this compound to produce compounds with different properties and applications. For instance, related trimethylcyclohexenyl ketones are precursors to important fragrance compounds like damascones and ionones, highlighting how modification of this basic scaffold can lead to valuable fine chemicals. nih.govnih.govebi.ac.uk

| Reaction Type | Reagent Example | Functional Group Targeted | Resulting Motif |

| Conjugate Addition | Gilman cuprates (R₂CuLi) | Enone system (C=C-C=O) | β-Alkylated cyclohexanone (B45756) |

| 1,2-Addition | Grignard reagents (RMgBr) | Ketone (C=O) | Tertiary allylic alcohol |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Ketone (C=O) | Allylic alcohol |

| Annulation | Methyl vinyl ketone | Enone system (via Michael addition) | Bicyclic enone system |

Contribution to Carbon-Carbon Bond Formation Methodologies

The α,β-unsaturated ketone moiety is a cornerstone of many critical carbon-carbon bond-forming reactions in organic synthesis, and this compound is an exemplary substrate for these methodologies.

Robinson Annulation: This powerful reaction sequence is used to form a six-membered ring and is fundamental to the synthesis of steroids, terpenes, and alkaloids. It involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. ucla.edu In this context, this compound acts as the Michael acceptor, enabling the construction of new bicyclic or polycyclic systems. ucla.edu

Phosphine-Catalyzed Annulations: Modern synthetic methods utilize phosphine (B1218219) catalysis for various annulation reactions. For example, phosphine-catalyzed [4+2] annulations of α-alkylallenoates with activated olefins provide a route to highly functionalized cyclohexenes. nih.gov The enone system in this compound makes it a suitable partner in related catalytic cycles that proceed through 1,4-dipole synthons, expanding the toolkit for creating complex cyclic structures. nih.gov

Tandem Catalysis: Recent advances have seen the development of tandem catalytic processes, such as combined carbene and photoredox catalysis, for the synthesis of substituted cycloalkanones. researchgate.net These methods often rely on the versatile reactivity of cyclic ketones and enones to construct multiple C-C bonds in a single, convergent operation.

| C-C Bond Methodology | Role of this compound | Bond Type Formed |

| Robinson Annulation | Michael Acceptor | C(sp³)-C(sp³) |

| Michael Addition | Electrophile in 1,4-conjugate addition | C(sp³)-C(sp³) |

| Phosphine-Catalyzed [4+2] Annulation | 2π component (dipolarophile) | C(sp³)-C(sp³), C(sp²)-C(sp³) |

Precursor for Analogue Development and Structure-Activity Relationship Studies

In medicinal chemistry and materials science, the systematic modification of a lead compound to create a library of analogues is crucial for conducting structure-activity relationship (SAR) studies. researchgate.netrsc.org These studies help to identify the key structural features responsible for a compound's biological activity or physical properties, allowing for the optimization of its function.

This compound is an excellent starting scaffold for such studies due to its modifiable functional groups.

Ketone Modification: The ketone can be converted into various other functionalities (e.g., alcohols, oximes, hydrazones), allowing for the exploration of hydrogen bonding and steric effects at this position.

Alkene Modification: The double bond can be epoxidized, dihydroxylated, or hydrogenated, altering the planarity and electronic properties of the ring.

Ring Position Modification: The carbon adjacent to the ketone (the α-carbon) can be functionalized, introducing new substituents.

By synthesizing a series of analogues where each of these positions is systematically altered, researchers can probe how these changes affect the molecule's interaction with a biological target, such as an enzyme or receptor. researchgate.net While specific, large-scale SAR studies starting from this compound are not widely reported, its structural attributes make it a highly suitable precursor for programs aimed at discovering new bioactive agents. The principles of analogue synthesis and SAR are well-established and directly applicable to this versatile chemical scaffold. rsc.org

Future Research Directions in 2,5,6 Trimethylcyclohex 2 En 1 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The chemical industry's increasing focus on green and sustainable practices is a major driver for future research in the synthesis of fragrance compounds like 2,5,6-trimethylcyclohex-2-en-1-one. matec-conferences.orgpersonalcaremagazine.compremiumbeautynews.compersonalcareinsights.com Current synthetic methodologies often rely on traditional chemical reagents and can be energy-intensive. matec-conferences.org Future research will undoubtedly prioritize the development of novel synthetic pathways that are not only efficient but also environmentally benign.

A key direction will be the utilization of renewable feedstocks to replace petrochemical-derived starting materials. matec-conferences.orgpremiumbeautynews.com The principles of green chemistry, such as atom economy, the use of safer solvents, and energy efficiency, will be at the forefront of designing new synthetic strategies. personalcaremagazine.com For instance, the use of supercritical carbon dioxide as a green solvent has shown promise in the extraction and synthesis of fragrance molecules. personalcaremagazine.comresearchgate.net Research into catalytic processes, particularly those using non-toxic and recyclable catalysts, will be crucial in minimizing waste and environmental impact. matec-conferences.org The goal is to create synthetic routes that are not only economically viable but also contribute to a more sustainable chemical industry. quimidroga.com

Exploration of Unconventional Reaction Pathways

Future investigations will likely delve into unconventional reaction pathways to manipulate the structure and reactivity of this compound. As an α,β-unsaturated ketone, it possesses two primary electrophilic sites: the carbonyl carbon and the β-carbon. pressbooks.pubwikipedia.org While classical reactions like Michael additions and 1,2-additions are well-understood, there is room to explore less conventional transformations.

The application of photochemistry and electrochemistry represents a promising frontier. These methods can offer unique reactivity patterns that are not accessible through traditional thermal reactions, potentially leading to the discovery of novel derivatives of this compound. For example, photochemical C-H functionalization processes, which have been explored in flow chemistry for the synthesis of other odorants, could be adapted for this specific ketone. beilstein-journals.orgnih.gov Furthermore, the study of its behavior under various catalytic systems, including those that can activate the molecule in unconventional ways, may unveil new synthetic possibilities.

Advanced Stereoselective Transformations and Catalyst Design

The presence of stereocenters in this compound makes it a prime target for research in asymmetric synthesis. The development of methods to control the stereochemistry of this molecule is of high importance, as different stereoisomers can exhibit distinct biological activities and olfactory properties. Future research will focus on the design and application of advanced catalysts for stereoselective transformations.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds. matec-conferences.org The use of enzymes, such as ene-reductases, has shown great potential in the asymmetric reduction of α,β-unsaturated carbonyls to produce chiral ketones with high enantioselectivity. acs.orgelsevierpure.com Future work will likely involve screening for and engineering novel enzymes that can act specifically on this compound to produce desired stereoisomers.

Organocatalysis is another rapidly advancing field that offers a metal-free approach to asymmetric synthesis. nih.gov Chiral organocatalysts have been successfully employed in the construction of chiral cyclohexenone skeletons. nih.gov The development of new and more efficient organocatalytic systems for reactions such as asymmetric Michael additions or alkylations on the this compound scaffold will be a key research area. organic-chemistry.org This includes the design of bifunctional catalysts that can activate both the nucleophile and the electrophile in a stereocontrolled manner. frontiersin.orgnih.govyoutube.com

The design of novel chiral ligands for metal-based catalysts will also continue to be a focus. The goal is to develop catalytic systems that can achieve high levels of enantioselectivity and diastereoselectivity in various transformations, such as conjugate additions or hydrogenations, specifically tailored for this compound. acs.orgnih.gov

Deeper Computational Insight into Reactivity and Properties

Computational chemistry is becoming an indispensable tool in modern chemical research, and its application to this compound is expected to grow. Future research will utilize computational methods, such as Density Functional Theory (DFT), to gain a deeper understanding of the molecule's electronic structure, reactivity, and spectroscopic properties.

These studies can help in predicting the most likely sites for nucleophilic or electrophilic attack, understanding the stability of different conformations, and elucidating the mechanisms of various reactions. For instance, computational analysis can be used to rationalize the stereochemical outcomes of asymmetric reactions and guide the design of more effective catalysts. While mechanistic studies on related systems have been performed, specific computational investigations on this compound are still needed to provide a detailed picture of its chemical behavior. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The fields of flow chemistry and automated synthesis are revolutionizing the way chemical processes are developed and scaled up. nih.govnih.govnih.gov Future research on this compound will likely see the integration of these technologies to develop more efficient, safer, and scalable synthetic routes.

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under conditions that are difficult to achieve in batch. beilstein-journals.orgnih.govyoutube.comyoutube.com The continuous nature of flow processes also allows for easier integration of in-line purification and analysis, leading to more streamlined and efficient manufacturing. youtube.com The synthesis of fragrance ingredients, which are often volatile liquids, is particularly well-suited for flow chemistry. nih.gov

Automated synthesis platforms can accelerate the discovery and optimization of new synthetic routes and the creation of libraries of analogues for structure-activity relationship studies. nih.govacs.orgresearchgate.net By combining robotics with chemical synthesis, researchers can perform a large number of experiments in a short amount of time, leading to faster progress in understanding the chemistry of this compound and its derivatives. researchgate.netnih.gov

Mechanistic Studies of Under-Explored Transformations

While the fundamental reactivity of α,β-unsaturated ketones is well-established, there are still many under-explored transformations of this compound that warrant further mechanistic investigation. Future research will likely focus on elucidating the mechanisms of more complex reactions, such as rearrangements and cascade reactions.

For example, thermal or acid-catalyzed rearrangements of trimethylcyclohexenones can lead to a variety of different products, and a detailed mechanistic understanding of these processes is crucial for controlling the outcome of such reactions. nih.govthieme-connect.deresearchgate.net Mechanistic studies can involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling. A deeper understanding of the reaction mechanisms will enable chemists to design more selective and efficient synthetic methods for accessing novel and valuable compounds derived from this compound.

Q & A

Q. What are the established synthetic routes for 2,5,6-trimethylcyclohex-2-en-1-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is synthesized via catalytic alkylation or isomerization of precursor cyclohexenones. For example, palladium(II) or nickel(II) catalysts are used in alkene functionalization to introduce methyl groups at specific positions . Key optimization parameters include temperature control (70–100°C), solvent selection (e.g., THF or dichloromethane), and stoichiometric ratios of reagents. Evidence from analogous syntheses (e.g., 3,6,6-trimethylcyclohex-2-en-1-one) suggests that slow addition of methylating agents improves yield (60–75%) while minimizing side reactions . Document all steps rigorously, including quenching protocols and purification via fractional distillation or column chromatography.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic signals for the cyclohexenone ring (e.g., deshielded carbonyl carbon at ~205 ppm) and methyl groups (δ 1.2–1.8 ppm). Compare with NIST Chemistry WebBook reference data for validation .

- IR Spectroscopy : Confirm the α,β-unsaturated ketone moiety via C=O stretching (~1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .